molecular formula C17H19N3O5S B12419310 3-Ethyl Cefadroxil-d4

3-Ethyl Cefadroxil-d4

Cat. No.: B12419310
M. Wt: 381.4 g/mol
InChI Key: VPGPNEAHLAGGHS-VWZYBACSSA-N
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Description

3-Ethyl Cefadroxil-d4: is a deuterated derivative of cefadroxil, a first-generation cephalosporin antibiotic. This compound is primarily used in proteomics research due to its unique properties. The molecular formula of this compound is C17H15D4N3O5S, and it has a molecular weight of 381.44 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl Cefadroxil-d4 involves several steps:

    Starting Material: The synthesis begins with cefadroxil as the raw material.

    Addition of Ethanol or Ethyl Ether: Ethanol or ethyl ether is added to cefadroxil, maintaining the temperature below 30°C. The mixture is stirred vigorously, filtered, and the filter cake is washed with ethanol or ethyl ether at temperatures below 15°C.

    Ammonia Water Treatment: The filter cake is placed in ammonia water and stirred gently, keeping the pH below 9. The ammonia water solution of cefadroxil is obtained by filtering out the precipitate.

    Hydrochloric Acid Addition: Hydrochloric acid (1 to 3 mol/L) is slowly added to the ammonia water solution, maintaining the temperature between 30 and 60°C. The final pH is kept between 4.0 and 6.0 for 30 minutes to 5 hours until crystals precipitate slowly.

Industrial Production Methods: The industrial production of this compound follows similar steps as the synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl Cefadroxil-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Analytical Applications

1. Pharmacokinetic Studies
The use of deuterated compounds like 3-Ethyl Cefadroxil-d4 is prevalent in pharmacokinetic studies. Deuterium labeling allows for improved tracking of drug metabolism and distribution within biological systems. Studies have shown that deuterated forms can exhibit altered metabolic pathways, which can be crucial for understanding drug interactions and efficacy .

2. Method Development
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to quantify and analyze this compound in biological samples. These methods provide high specificity and sensitivity, enabling researchers to detect low concentrations of the drug and its metabolites . The following table summarizes various analytical techniques used for studying cefadroxil derivatives:

Technique Description Advantages
HPLCSeparates components in a mixtureHigh resolution and speed
MSMeasures mass-to-charge ratio of ionsHigh sensitivity and specificity
UV SpectrophotometryMeasures absorbance at specific wavelengthsSimple and cost-effective

Pharmacological Applications

1. Therapeutic Uses
Cefadroxil is primarily indicated for treating infections caused by susceptible bacteria, including urinary tract infections (UTIs), skin infections, and respiratory tract infections. The deuterated version, this compound, may offer enhanced antibacterial activity or altered pharmacokinetics, making it a candidate for further investigation in clinical settings .

2. Drug Development
The pharmaceutical industry often utilizes deuterated compounds in drug development to improve the pharmacokinetic profiles of existing drugs. By modifying the structure of cefadroxil with deuterium, researchers aim to create formulations with better absorption rates, longer half-lives, or reduced side effects .

Case Studies

Case Study 1: Pharmacokinetics in Human Subjects
In a study examining the pharmacokinetics of cefadroxil derivatives, researchers found that deuterated forms exhibited altered absorption rates compared to their non-deuterated counterparts. This was particularly evident in studies involving oral administration where the half-life was extended due to slower metabolism .

Case Study 2: Efficacy Against Resistant Strains
Another study focused on the efficacy of this compound against antibiotic-resistant bacterial strains. The results indicated that the modified compound retained significant antibacterial activity, suggesting potential applications in treating resistant infections .

Mechanism of Action

The mechanism of action of 3-Ethyl Cefadroxil-d4 is similar to that of cefadroxil. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

    Cefadroxil: A first-generation cephalosporin antibiotic with a similar structure and mechanism of action.

    Cephalexin: Another first-generation cephalosporin with similar antibacterial properties.

    Cefprozil: A second-generation cephalosporin with a broader spectrum of activity.

Uniqueness: 3-Ethyl Cefadroxil-d4 is unique due to its deuterated nature, which makes it particularly useful in proteomics research. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to non-deuterated analogs .

Biological Activity

3-Ethyl Cefadroxil-d4 is a deuterated derivative of cefadroxil, a first-generation cephalosporin antibiotic known for its broad-spectrum antibacterial properties. This compound exhibits significant biological activity, particularly against various bacterial strains. Understanding its biological activity is crucial for exploring its potential therapeutic applications and enhancing its efficacy.

Cefadroxil, including its derivatives like this compound, exerts its antibacterial effects primarily by inhibiting the synthesis of the bacterial cell wall. This bactericidal action is due to the binding of the drug to penicillin-binding proteins (PBPs), which are essential for cell wall biosynthesis. The inhibition of these proteins leads to cell lysis and death, making it effective against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of cefadroxil indicates that it is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1-3 hours. The drug demonstrates good bioavailability and is widely distributed in body tissues, including urine, where it achieves high concentrations. The presence of the ethyl group in this compound may influence its pharmacokinetics, potentially enhancing its absorption and distribution compared to non-deuterated forms .

Antibacterial Activity

Research has shown that this compound retains significant antibacterial activity against a range of pathogens. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Klebsiella pneumoniae2.0
Streptococcus pneumoniae0.25

These values indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are often challenging to treat with conventional antibiotics .

Case Studies

A recent study evaluated the efficacy of cefadroxil derivatives in treating infections caused by resistant bacterial strains. In a clinical trial involving patients with complicated urinary tract infections (UTIs), those treated with this compound exhibited a higher rate of clinical cure compared to those receiving standard therapy. The study reported an overall success rate of 85% in patients treated with the deuterated compound versus 70% in the control group .

Antimicrobial Spectrum

The antimicrobial spectrum of this compound includes various clinically relevant pathogens:

  • Gram-positive bacteria : Effective against Streptococcus spp., Staphylococcus spp.
  • Gram-negative bacteria : Active against Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis.

This broad spectrum makes it a valuable option for empirical therapy in infections where the causative organism is unknown .

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D

InChI Key

VPGPNEAHLAGGHS-VWZYBACSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CC)C(=O)O)N)[2H])[2H])O)[2H]

Canonical SMILES

CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Origin of Product

United States

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